

Spectroscopic Data of 2-Methoxythiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methoxythiazole

Cat. No.: B088229

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Introduction

2-Methoxythiazole, a heterocyclic compound with the molecular formula C_4H_5NOS , is a significant building block in medicinal and materials chemistry.^[1] Its structural features, particularly the interplay between the electron-donating methoxy group and the thiazole ring, give rise to unique chemical properties and potential biological activities. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural nuances. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-methoxythiazole**.

Due to the limited availability of directly published experimental spectra for **2-methoxythiazole**, this document presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it offers comprehensive, field-proven protocols for acquiring high-quality experimental data.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of **2-methoxythiazole** lies in understanding its molecular structure. The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The methoxy group ($-OCH_3$) is attached at the C2 position, and the ring also contains protons at the C4 and C5 positions.

Caption: Molecular structure of **2-Methoxythiazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-methoxythiazole** is expected to be relatively simple, showing distinct signals for the two aromatic protons on the thiazole ring and the three protons of the methoxy group.

Table 1: Predicted ^1H NMR Spectral Data of **2-Methoxythiazole** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	Doublet	1H	H5
~6.70	Doublet	1H	H4
~4.05	Singlet	3H	-OCH ₃

Rationale for Predictions: The chemical shifts are predicted based on the known electronic effects within the thiazole ring and by comparison with related structures like 2-methylthiazole. [2] The electron-donating methoxy group at C2 is expected to shield the ring protons, particularly H4, shifting them to a more upfield region compared to unsubstituted thiazole. The coupling between H4 and H5, which are ortho to each other, will result in a doublet for each signal.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Methoxythiazole** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~168.0	C2
~138.0	C5
~110.0	C4
~56.0	-OCH ₃

Rationale for Predictions: The C2 carbon, being directly attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded and appear furthest downfield. The chemical shifts for C4 and C5 are predicted by considering the substituent effects of the methoxy group on the thiazole ring, with data from similar substituted thiazoles serving as a reference.^{[3][4]}

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-methoxythiazole** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 500 MHz
 - Pulse Program: Standard single-pulse (zg30)
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
 - Spectral Width: 0-12 ppm
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 125 MHz

- Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 (or more for dilute samples)
- Spectral Width: 0-200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Methoxythiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic, -OCH ₃)
~1550	Strong	C=N stretch (thiazole ring)
~1480	Medium	C=C stretch (thiazole ring)
~1250	Strong	C-O-C stretch (asymmetric)
~1050	Strong	C-O-C stretch (symmetric)
~850-750	Medium-Strong	C-H out-of-plane bending

Rationale for Predictions: The predicted IR absorption bands are based on the characteristic vibrational frequencies of thiazole derivatives and ethers.[5][6] The C=N and C=C stretching

vibrations are characteristic of the thiazole ring. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are expected to be prominent features of the spectrum.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of liquid **2-methoxythiazole** directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Methoxythiazole**

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
115	High	$[M]^+$ (Molecular ion)
100	Medium	$[M - CH_3]^+$
84	Medium	$[M - OCH_3]^+$
72	Medium	$[C_3H_2NS]^+$
58	High	$[C_2H_2N]^+$

Rationale for Predictions: The molecular ion peak $[M]^+$ is expected at an m/z corresponding to the molecular weight of **2-methoxythiazole** (115.15 g/mol).^[1] Common fragmentation pathways for methoxy-substituted heterocycles include the loss of a methyl radical ($-CH_3$) or a methoxy radical ($-OCH_3$). The fragmentation of the thiazole ring itself will lead to other characteristic ions.

Experimental Protocol for MS Data Acquisition (EI-MS)

- Sample Introduction: Introduce a dilute solution of **2-methoxythiazole** in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct infusion or a Gas Chromatography (GC) inlet.
- Ionization Method: Use Electron Ionization (EI) to induce fragmentation.
 - Electron Energy: 70 eV
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
- Data Acquisition:
 - Mass Range: Scan from m/z 30 to 200.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the structure of **2-methoxythiazole**.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of **2-methoxythiazole** relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the integrated spectroscopic analysis of **2-methoxythiazole**.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-methoxythiazole**, along with detailed protocols for experimental data acquisition. By combining the insights from NMR, IR, and MS, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its application in drug discovery and materials science. The provided methodologies represent robust starting points for laboratory investigations, ensuring the generation of high-quality, reliable spectroscopic data.

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